Cas no 5233-06-7 (1,2-Benzenediamine,4-bromo-N1,N2-dimethyl-, hydrochloride (1:1))

1,2-Benzenediamine,4-bromo-N1,N2-dimethyl-, hydrochloride (1:1) structure
5233-06-7 structure
Product name:1,2-Benzenediamine,4-bromo-N1,N2-dimethyl-, hydrochloride (1:1)
CAS No:5233-06-7
MF:C15H19NO5
MW:293.315064668655
CID:379975
PubChem ID:789647

1,2-Benzenediamine,4-bromo-N1,N2-dimethyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine,4-bromo-N1,N2-dimethyl-, hydrochloride (1:1)
    • 1,3-benzenedicarboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-, dimethyl ester; Dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate
    • SR-01000199991
    • SMSF0005076
    • AKOS003246257
    • DTXSID20966710
    • N-[3,5-Bis(methoxycarbonyl)phenyl]-2,2-dimethylpropanimidic acid
    • CB13911
    • dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate
    • dimethyl 5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylate
    • BIM-0014741.P001
    • CBMicro_015013
    • 5233-06-7
    • Oprea1_111057
    • SR-01000199991-1
    • Inchi: InChI=1S/C15H19NO5/c1-15(2,3)14(19)16-11-7-9(12(17)20-4)6-10(8-11)13(18)21-5/h6-8H,1-5H3,(H,16,19)
    • InChI Key: KNTVJKSASMRNDW-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Computed Properties

  • Exact Mass: 293.12637
  • Monoisotopic Mass: 293.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 81.7Ų

Experimental Properties

  • Density: 1.183
  • Boiling Point: 457.6°C at 760 mmHg
  • Flash Point: 230.6°C
  • Refractive Index: 1.541
  • PSA: 81.7

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